Metoprolol fumarate
Overview
Description
Metoprolol Fumarate is a cardioselective beta-1 adrenergic receptor antagonist, primarily used for its antihypertensive properties. It is devoid of intrinsic sympathomimetic activity and acts by antagonizing beta-1 adrenergic receptors in the myocardium. This action reduces the rate and force of myocardial contraction, leading to a decrease in cardiac output. Additionally, metoprolol can reduce renin secretion, which in turn lowers angiotensin II levels, thereby preventing vasoconstriction and aldosterone secretion (Definitions, 2020).
Synthesis Analysis
The synthesis of Metoprolol involves several steps, including the reaction of R-and S-epichlorohydrin with 4-((2-isoproxyethoxy)methyl)-phenol, followed by further reactions with isopropylamine and finally with fumarate to produce Metoprolol fumarate. This synthesis route yields S-and R-bisoprolol fumarate with an overall yield of 60.8% and enantiomeric excess (ee) values higher than 92% (An Hong-wei, 2010). Another method for synthesizing metoprolol monitored using Raman spectroscopy and chemometrics has been developed, showcasing the application of multivariate techniques for reaction optimization and monitoring (O. Svensson, M. Josefson, F. Langkilde, 2000).
Molecular Structure Analysis
Metoprolol fumarate's molecular and crystal structure has been characterized using powder X-ray diffraction (PXRD) and differential scanning calorimetry. Comparative studies with its tartrate and succinate salts reveal distinct behaviors upon temperature variation, attributed to their crystal arrangements. Hirshfeld surface analysis and graph sets analysis have been employed to gain insights into the intermolecular interactions within the crystal structure (P. Rossi et al., 2018).
Chemical Reactions and Properties
Metoprolol undergoes various chemical reactions, including photodegradation in the presence of aquatic fulvic acids. Kinetic studies suggest that OH radicals play a significant role in the photosensitized degradation of metoprolol. The degradation mechanism involves multiple reactive species, likely including triplet excited states of fulvic acids and singlet oxygen (O. Filipe et al., 2019).
Physical Properties Analysis
The physical properties of Metoprolol fumarate, including solubility and polymorphism, have been extensively studied. Polymorphic forms of bisoprolol fumarate have been identified, showcasing different melting points and behavior under humid conditions. Thermodynamic stability studies indicate an enantiotropic relationship between these polymorphs (Ádám Detrich et al., 2018).
Chemical Properties Analysis
The chemical properties of Metoprolol fumarate have been elucidated through studies on its interaction with human serum albumin, indicating specific binding sites and constants. Moreover, the electrochemical behavior of bisoprolol fumarate has been explored, revealing insights into its oxidation mechanisms and the role of modified electrodes in enhancing detection sensitivity (Hong-Bing Duan et al., 2015), (R. Goyal et al., 2008).
Scientific Research Applications
Antihypertensive and Heart Rate Variability Improvement
Metoprolol fumarate is effective in lowering blood pressure and improving heart rate variability in patients with primary hypertension (Li Yi-shi, 2011).
Chronic Heart Failure Treatment
It has been shown to improve survival and be well-tolerated in chronic heart failure patients with decreased ejection fraction when added to standard therapy (Hjalmarson et al., 1999).
Improved Medication Compliance
Metoprolol Oros, a formulation of metoprolol fumarate, effectively reduces blood pressure with superior results to conventional metoprolol, thus reducing medication stress and improving patient compliance (Murphy & Wheatley, 1989).
Pharmacokinetics in Animals
Research has shown that Metoprolol Fumarate Sustained-release Tablets exhibit excellent sustained release performance in beagle dogs, with no significant differences between fumarate and succinate metoprolol (Liu Hou-ta, 2014).
Improvement in Chronic Heart Failure
Treatment with metoprolol improves heart function and exercise tolerance in chronic heart failure patients by restoring reduced inotropic effects of the cAMP-phosphodiesterase inhibitor milrinone (Böhm et al., 1997).
Controlled-Release Drug Delivery Systems
Studies have explored the development of a controlled-release drug delivery system for metoprolol fumarate, aiming for a once-daily dosage form that maintains plasma levels within the required range (John, 1990).
Uniform Beta-Adrenoceptor Blockade
Oros controlled-release formulations of metoprolol achieve more uniform beta-adrenoceptor blockade over 24 hours compared to the conventional tablet regimen (Good et al., 1985).
Comparison of Oros Systems
Different Oros systems for metoprolol have been compared for their drug release duration and peak concentrations, providing insights into their effectiveness and tolerability (Warrington et al., 1985).
Safety and Tolerability in Hypertension Treatment
Metoprolol OROS has been found safe and well-tolerated as a once-daily treatment for mild to moderate hypertension, achieving satisfactory blood pressure control in a majority of patients (Feliciano et al., 1990).
Photodegradation Study
A study on the photodegradation of metoprolol in the presence of natural fulvic acid revealed the production of new compounds, providing insights into its environmental impact (Filipe et al., 2017).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(E)-but-2-enedioic acid;1-[4-(2-methoxyethyl)phenoxy]-3-(propan-2-ylamino)propan-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C15H25NO3.C4H4O4/c2*1-12(2)16-10-14(17)11-19-15-6-4-13(5-7-15)8-9-18-3;5-3(6)1-2-4(7)8/h2*4-7,12,14,16-17H,8-11H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;;2-1+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRIPGNJWPCKDQZ-WXXKFALUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(COC1=CC=C(C=C1)CCOC)O.CC(C)NCC(COC1=CC=C(C=C1)CCOC)O.C(=CC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)NCC(COC1=CC=C(C=C1)CCOC)O.CC(C)NCC(COC1=CC=C(C=C1)CCOC)O.C(=C/C(=O)O)\C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H54N2O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301027711 | |
Record name | Metoprolol fumarate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301027711 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
650.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Metoprolol fumarate | |
CAS RN |
80274-67-5 | |
Record name | Metoprolol fumarate [USAN:USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080274675 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Metoprolol fumarate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301027711 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | METOPROLOL FUMARATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IO1C09Z674 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.